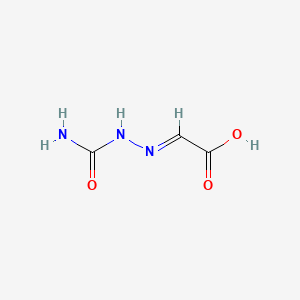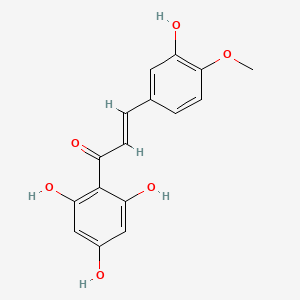![molecular formula C8H8FNO B1623866 (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine CAS No. 329-79-3](/img/structure/B1623866.png)
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine
Overview
Description
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine, commonly referred to as NEFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NEFA is a hydroxylamine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of NEFA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and neurodegenerative diseases. NEFA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. NEFA has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes, which protect cells against oxidative stress-induced cell damage.
Biochemical and Physiological Effects
NEFA has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection against oxidative stress-induced cell damage, and the induction of apoptosis and cell cycle arrest in cancer cells. NEFA has also been shown to exhibit anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
NEFA has several advantages for lab experiments, including its potential applications in various fields of scientific research and its relatively simple synthesis method. However, NEFA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of NEFA, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the development of NEFA analogs with improved pharmacological properties may lead to the development of more effective therapeutic agents.
Scientific Research Applications
NEFA has been studied extensively for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, NEFA has been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. In neuroscience, NEFA has been found to exhibit neuroprotective effects against oxidative stress-induced cell damage, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. In cancer research, NEFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, making it a potential candidate for the development of cancer therapies.
properties
IUPAC Name |
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFOSEYKSLTSSF-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329-79-3 | |
| Record name | N-[1-(4-fluorophenyl)ethylidene]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





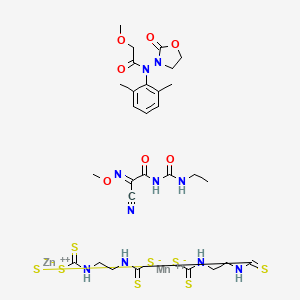
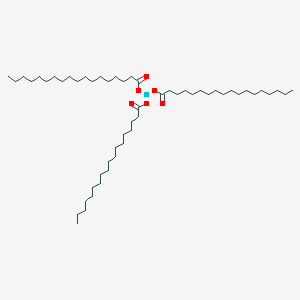

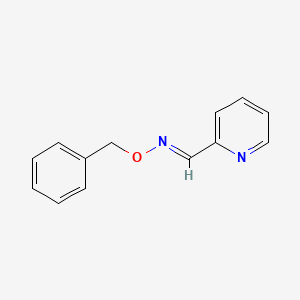
![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid](/img/structure/B1623795.png)
